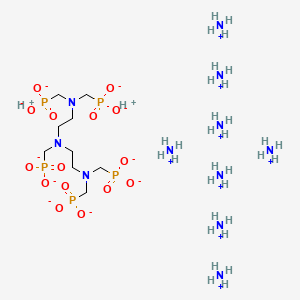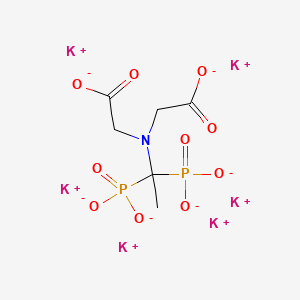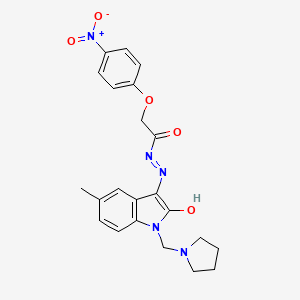
3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a complex organic compound that belongs to the class of benzoxazaphosphorins. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a heterocyclic ring system. The presence of both aromatic and heterocyclic elements in its structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide typically involves multi-step organic reactions. One common method includes the reaction of phenylphosphonic dichloride with an appropriate amine and an alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
化学反応の分析
Types of Reactions
3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted benzoxazaphosphorin derivatives.
科学的研究の応用
3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one: Similar structure but without the 2-oxide group, leading to different chemical properties.
Uniqueness
The presence of both the ethyl group and the 2-oxide group in 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
143000-25-3 |
|---|---|
分子式 |
C15H14NO3P |
分子量 |
287.25 g/mol |
IUPAC名 |
3-ethyl-2-oxo-2-phenyl-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C15H14NO3P/c1-2-16-15(17)13-10-6-7-11-14(13)19-20(16,18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChIキー |
VBDVAXQYHWROPV-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=CC=CC=C2OP1(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


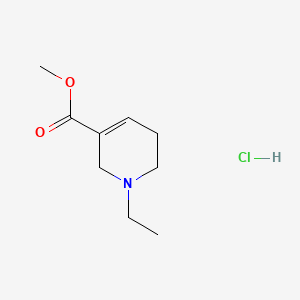
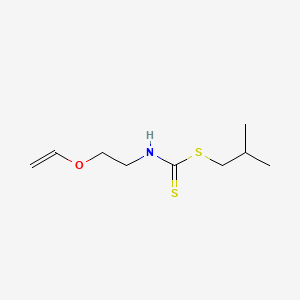
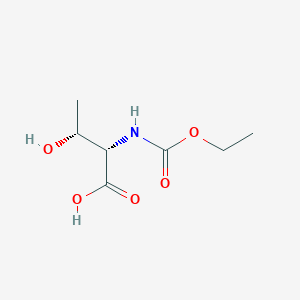


![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)
